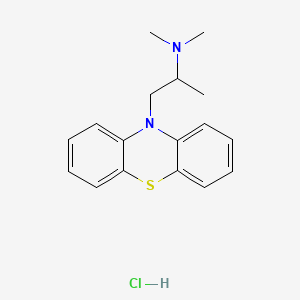

Promethazine hydrochloride

描述

Promethazine hydrochloride (C₁₇H₂₀N₂S·HCl), a phenothiazine derivative, is a first-generation H₁-antihistamine with sedative, antiemetic, and anticholinergic properties. It is widely used in clinical settings for allergic reactions, motion sickness, and as an adjunct in anesthesia . Pharmacokinetically, oral administration achieves peak plasma concentrations within 2–3 hours, with a half-life of 9–16 hours, as demonstrated in a study by Strenkoski-Nix et al. (2000) . The drug’s efficacy in reducing pediatric agitation during ocular examinations further underscores its versatility . Regulatory standards, such as those in the United States Pharmacopoeia (USP) and Brazilian Pharmacopoeia, specify rigorous quality controls, including ultraviolet (UV) and infrared (IR) spectral verification, to ensure purity (95.0–105.0% of declared content) .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of promethazine hydrochloride involves several steps:

Reaction of diethyl amine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.

Reaction of 1-diethylamino-2-propanol with chloride sulfoxide and toluene: This step yields 1-diethylamino-2-chloropropane.

Reaction of 1-diethylamino-2-chloropropane with phenothiazine: This produces crude promethazine free base.

Purification and salification: The crude promethazine free base is purified and then reacted with hydrochloric acid to obtain this compound

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. This involves controlling raw material dosage, reaction temperature, and pH levels. The final product is often obtained through crystallization and salification processes .

化学反应分析

Promethazine hydrochloride undergoes various chemical reactions:

Oxidation: This compound slowly oxidizes in air, acquiring a blue color.

Reduction: Specific reduction reactions are less common but can occur under certain conditions.

Substitution: this compound can undergo substitution reactions, particularly involving its phenothiazine ring structure.

Common Reagents and Conditions:

Oxidation: Exposure to air and moisture.

Substitution: Various reagents depending on the desired substitution product.

Major Products Formed:

Oxidation: Blue-colored oxidized products.

Substitution: Various substituted phenothiazine derivatives.

科学研究应用

Clinical Applications

Promethazine hydrochloride is primarily indicated for:

- Allergic Conditions : It is effective in treating seasonal allergic rhinitis, allergic conjunctivitis, urticaria, and as an adjunct therapy for anaphylaxis .

- Nausea and Vomiting : Promethazine is commonly used to manage nausea and vomiting associated with motion sickness, postoperative recovery, and chemotherapy . It has also been utilized in pregnancy-related nausea when other treatments are ineffective .

- Sedation : The compound is employed for sedation in preoperative settings or for patients requiring short-term sedation .

- Pain Management : When combined with analgesics, it can enhance pain relief post-surgery .

Table 1: Dosage Forms of this compound

| Formulation Type | Dosage Strengths |

|---|---|

| Oral Tablets | 12.5 mg, 25 mg, 50 mg |

| Oral Solution | 6.25 mg/5 mL |

| Rectal Suppository | 12.5 mg, 25 mg, 50 mg |

| Injectable Solution | Varies (administered by healthcare professionals) |

Table 2: Indications and Efficacy

Case Study 1: Transdermal Application in Nausea Management

A notable case involved the use of this compound as a pluronic lecithin organogel (PLO) gel in a nine-year-old male patient suffering from acute viral gastritis. The transdermal application was administered to alleviate severe nausea and vomiting. The outcome showed significant resolution of symptoms without major adverse events, highlighting the potential of transdermal delivery systems for patients unable to tolerate oral medications .

Case Study 2: Use in Pregnancy

In a double-blind randomized controlled trial assessing promethazine versus metoclopramide for hyperemesis gravidarum, both medications demonstrated similar efficacy in controlling nausea and vomiting at the 24-hour mark. However, promethazine was associated with higher rates of side effects such as drowsiness and dizziness . This underscores the importance of careful patient selection when considering promethazine for pregnant women.

作用机制

Promethazine hydrochloride exerts its effects primarily through antagonism of histamine H1 receptors. It also has weak dopamine receptor antagonism and blocks muscarinic receptors, contributing to its sedative and antiemetic properties . Additionally, it acts as a non-competitive NMDA receptor antagonist, which may enhance its sedative effects .

相似化合物的比较

Structural and Pharmacological Comparison with Phenothiazine Derivatives

Promethazine hydrochloride belongs to the phenothiazine class, sharing structural similarities with compounds like chlorpromazine, promazine, and trifluopromazine. These agents differ in substituents on the phenothiazine ring, influencing their pharmacological profiles. For example:

- Chlorpromazine : A 2-chloro substituent enhances dopamine receptor antagonism, making it potent in antipsychotic applications.

- Promethazine : Lacks the 2-chloro group, reducing antipsychotic activity but retaining strong antihistaminic effects.

A study by Prozialeck (1984) compared the anticalmodulin activity of phenothiazines, critical for their mechanism in inhibiting calcium-regulated enzymes. The potency order was: Trifluopromazine > Chlorpromazine > Promazine > Promethazine > Chlorpromazine sulfoxide (Table 1) .

Table 1: Comparative Pharmacological Activity of Phenothiazine Derivatives

| Compound | IC₅₀ (μM) for Calmodulin Inhibition | Relative Potency |

|---|---|---|

| Trifluopromazine | 2.5 | 1.00 (Reference) |

| Chlorpromazine | 3.8 | 0.66 |

| Promazine | 5.2 | 0.48 |

| Promethazine | 12.4 | 0.20 |

| Chlorpromazine sulfoxide | >80 | <0.03 |

Data sourced from Prozialeck (1984) .

The cationic form of phenothiazines (e.g., this compound) is essential for binding to calmodulin, as demonstrated by pH-dependent binding studies .

Analytical Methodologies

This compound and its analogs require distinct analytical approaches due to structural nuances:

- Spectrophotometry : Mahmood et al. (2023) developed a method for promethazine using Fe³⁺ reduction and 1,10-phenanthroline complexation (λₘₐₓ = 504 nm, LOD = 0.138 μg/mL) . In contrast, chlorpromazine analysis involves oxidation with cerium(IV), showing a linear range of 8.3–66.7 mg/L .

- Chromatography : HPLC methods for promethazine exhibit superior sensitivity (LOD = 4.0×10⁻⁸ g/mL via chemiluminescence ) compared to gas chromatography (GC) .

Table 2: Analytical Parameters for this compound and Chlorpromazine Hydrochloride

Pharmacokinetic and Stability Profiles

This compound’s stability in formulations varies with excipients. For instance, microemulsions with polyoxyethylene surfactants slow its release (non-Fickian diffusion, n > 0.5) , while degradation in syrups produces identifiable oxidative byproducts . In contrast, chlorpromazine forms sulfoxide derivatives under similar conditions . Compatibility studies with hydromorphone hydrochloride show stable admixtures for 21 days under refrigeration, critical for co-administration in palliative care .

Table 3: Pharmacopoeial Identification Methods

生物活性

Promethazine hydrochloride is a first-generation antihistamine widely used for its sedative, antiemetic, and antiallergic properties. Its biological activity is characterized by a complex interaction with various receptors and metabolic pathways, leading to diverse therapeutic effects and potential side effects.

Promethazine primarily functions as an H1 receptor antagonist , which blocks the action of histamine, a key mediator in allergic reactions. Additionally, it exhibits antagonistic properties at several other receptor sites:

- Dopamine Receptors : It acts on post-synaptic mesolimbic dopamine receptors, contributing to its antiemetic effects.

- Muscarinic Acetylcholine Receptors : Promethazine inhibits these receptors, which is associated with its sedative effects.

- NMDA Receptors : Recent studies indicate that promethazine acts as a non-competitive selective NMDA receptor antagonist, potentially enhancing its sedative properties .

Pharmacokinetics

The pharmacokinetic profile of promethazine is crucial for understanding its efficacy and safety:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 25% (due to first-pass metabolism) |

| Volume of Distribution | ~970 L (30 L/kg) |

| Protein Binding | 93% (mainly to albumin) |

| Half-life | 10–19 hours |

| Metabolism | Liver (glucuronidation and sulfoxidation) |

| Excretion | Primarily via urine and bile |

Promethazine is predominantly metabolized to promethazine sulfoxide, with minor pathways leading to desmethylpromethazine .

Immune Function

Research indicates that promethazine can significantly affect immune cell function. A study demonstrated that at a concentration of 0.033 mg/ml, promethazine inhibits leukocyte metabolism and function by:

- Reducing phagocytosis-induced increases in oxygen consumption.

- Inhibiting bacterial killing by polymorphonuclear leukocytes.

- Affecting metabolic pathways like the hexose monophosphate shunt .

These findings suggest that promethazine may have implications in conditions such as erythroblastosis where immune modulation is critical.

Sedative Effects

Promethazine's sedative effects are well-documented. The drug's ability to induce sleep is attributed to its action on the central nervous system (CNS), where it can cause drowsiness and reduce anxiety. Its sedative effects generally last between 4 to 12 hours depending on the route of administration .

Clinical Applications

Promethazine is used in various clinical settings, including:

- Allergic Reactions : Effective in treating symptoms of allergies due to its antihistaminic properties.

- Nausea and Vomiting : Commonly prescribed for motion sickness and postoperative nausea.

- Insomnia : Utilized for short-term management of sleep disturbances.

Side Effects and Precautions

While effective, promethazine is associated with several side effects, including:

- CNS Depression : Drowsiness, dizziness, and potential respiratory depression.

- Gastrointestinal Issues : Dry mouth, nausea, and gastric irritation.

- Cardiovascular Effects : Hypotension and arrhythmias in susceptible individuals.

It is contraindicated in patients with certain conditions such as severe respiratory depression or those under the age of two due to the risk of severe respiratory complications .

Case Studies

- Case Study on Erythroblastosis Treatment :

- Sedation in Postoperative Patients :

常见问题

Basic Research Questions

Q. What essential safety protocols should be followed when handling promethazine hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure laboratories have adequate ventilation or localized exhaust systems to minimize inhalation exposure. Use fume hoods during weighing or handling powders .

- Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves (tested for chemical resistance) and lab coats. Eye protection (goggles) is mandatory to prevent ocular exposure .

- Storage : Store in tightly sealed containers in well-ventilated, locked areas to prevent unauthorized access. Avoid exposure to moisture and direct sunlight .

- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid flushing into drains or water systems .

Q. How can researchers validate the purity of this compound samples during preparation?

- Methodological Answer :

- Clarity and Color Test : Dissolve 1.0 g in 10 mL water under indirect light. A clear, colorless solution indicates acceptable purity .

- Heavy Metal Analysis : Use Method 2 (USP/Ph. Eur.) with a limit of ≤20 ppm. Prepare a control solution with 2.0 mL Standard Lead Solution for comparison .

- pH Verification : Ensure a 1:10 aqueous solution has a pH between 4.0–5.5 using calibrated pH meters. Deviations may indicate degradation or impurities .

Q. What are the standard analytical methods for quantifying this compound in aqueous solutions?

- Methodological Answer :

- UV Spectrophotometry : Measure absorbance at λ~250 nm (specific wavelength depends on solvent). Validate linearity in the range of 1–50 µg/mL .

- Titrimetry : Use acid-base titration with 0.1 M NaOH for raw material assay. Endpoint detection via potentiometry improves accuracy .

Advanced Research Questions

Q. How can researchers resolve analytical interference from degradation products during UV/IR spectrophotometric analysis?

- Methodological Answer :

- Column Chromatography : Pre-treat samples using silica gel columns to separate promethazine from degradation products. Elute with methanol:chloroform (1:9) .

- Derivatization : React with ammonium molybdate to form ion-association complexes, enhancing specificity in resonance Rayleigh scattering (RRS) at 365 nm .

- Data Validation : Compare IR spectra of isolated degradation products (e.g., sulfoxide derivatives) against reference standards to confirm identity .

Q. What strategies optimize electroanalytical detection of this compound in complex biological matrices?

- Methodological Answer :

- Electrode Modification : Use (SiPy⁺Cl⁻/CuTsPc)₅ layer-by-layer films to enhance sensitivity. Optimize square-wave parameters: frequency = 100 s⁻¹, amplitude = 40 mV, step potential = 2 mV .

- Matrix Mitigation : Dilute serum/urine samples 1:10 in BR buffer (pH 5.0) to reduce interference. Achieve a detection limit of 8.71×10⁻⁹ mol/L .

- Recovery Studies : Spike samples with known concentrations (e.g., 0.5–5.0 µg/mL) and validate recovery rates (target: 95–105%) using standard addition .

Q. How should stability-indicating assays be designed to evaluate this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose samples to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH). Monitor degradation via HPLC with a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) .

- Kinetic Modeling : Calculate degradation rate constants (k) at different temperatures using Arrhenius plots to predict shelf life .

- Impurity Profiling : Quantify major breakdown products (e.g., promethazine sulfoxide) with LC-MS/MS. Reference USP monographs for acceptable thresholds .

Q. What experimental models are suitable for studying this compound’s CNS effects while mitigating respiratory risks?

- Methodological Answer :

- In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) to assess dopamine receptor antagonism. Measure cAMP levels via ELISA after forskolin stimulation .

- In Vivo Alternatives : Employ zebrafish larvae (5–7 dpf) for sedation studies. Track locomotor activity with automated video analysis to avoid rodent respiratory depression .

- Dose Optimization : Start with 0.1–1.0 mg/kg in animal models, ensuring plasma concentrations remain below 50 ng/mL to avoid toxicity .

Q. Contradictions and Recommendations

- Storage Conditions : states no special requirements, while recommends locked storage. Resolution : Follow institutional biosafety guidelines and prioritize SDS from reputable sources (e.g., OSHA-aligned documents) .

- Respiratory Protection : suggests respirators for high exposure, while deems them unnecessary under normal conditions. Resolution : Conduct air monitoring; use NIOSH-approved N95 masks if airborne particles exceed 1 mg/m³ .

属性

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S.ClH, C17H21ClN2S | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021192 | |

| Record name | Promethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-33-3 | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Promethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promethazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

446 to 450 °F (decomposes) (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。